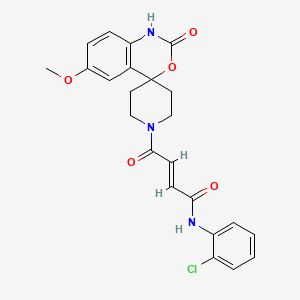
Antifungal agent 39
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 39 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 39 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. This includes maintaining optimal temperatures, pressures, and pH levels throughout the synthesis process. Quality control measures are also implemented to monitor the consistency and efficacy of the compound.
化学反应分析
Types of Reactions
Antifungal agent 39 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions are optimized to achieve the desired chemical transformations efficiently.
Major Products Formed
The major products formed from these reactions are typically more potent derivatives of this compound. These derivatives often exhibit enhanced antifungal activity and improved pharmacokinetic properties, making them more effective in clinical applications.
科学研究应用
Antifungal agent 39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic methodologies.
Biology: Employed in research to understand the cellular processes affected by antifungal agents and to identify potential targets for new drugs.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety in treating fungal infections. It is also used in combination therapies to enhance the effectiveness of existing antifungal treatments.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal contamination in various industrial processes.
作用机制
Antifungal agent 39 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key sterol in the fungal cell membrane, disrupting its structure and function. This leads to increased membrane permeability, causing the leakage of essential cellular contents and ultimately resulting in cell death. The compound also inhibits the synthesis of ergosterol, further compromising the integrity of the fungal cell membrane.
相似化合物的比较
Similar Compounds
Azoles: These compounds also inhibit ergosterol synthesis but differ in their chemical structure and spectrum of activity.
Polyenes: These agents bind to ergosterol and create pores in the fungal cell membrane, leading to cell death.
Echinocandins: These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal agent 39
This compound is unique in its dual mechanism of action, targeting both ergosterol binding and synthesis. This dual action makes it more effective against a broader range of fungal pathogens and reduces the likelihood of resistance development. Additionally, its chemical structure allows for modifications that can enhance its antifungal activity and pharmacokinetic properties.
属性
分子式 |
C23H22ClN3O5 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC 名称 |
(E)-N-(2-chlorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H22ClN3O5/c1-31-15-6-7-18-16(14-15)23(32-22(30)26-18)10-12-27(13-11-23)21(29)9-8-20(28)25-19-5-3-2-4-17(19)24/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |
InChI 键 |
ZKKKFKHQKHTDTC-CMDGGOBGSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















